
5-(Phenylsulfonyl)-2-(trifluoromethyl)aniline
Descripción general
Descripción
“5-(Phenylsulfonyl)-2-(trifluoromethyl)aniline” is a chemical compound that is part of the aniline family. Anilines are nitrogen-containing compounds that are widespread and useful in various chemical species . This particular compound has a molecular formula of C8H5F6NO4S2 and a molecular weight of 357.241 g/mol .
Synthesis Analysis
The synthesis of such compounds often involves the trifluoromethylation of carbon-centered radical intermediates . A method has been reported that allows the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts, or an excess of reagents .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.Chemical Reactions Analysis
The compound plays a significant role in various chemical reactions. For instance, it acts as a mild triflating reagent and a transparent strong electron-withdrawing p-type dopant in carbon nanotubes . It is also employed as a reactant for the preparation of amphoteric alfa-boryl aldehydes .Physical And Chemical Properties Analysis
The compound is sensitive to moisture . It is soluble in methanol and slightly soluble in chloroform and ethyl acetate . The high electronegativity and large steric hindrance of the compound contribute to its unique properties .Aplicaciones Científicas De Investigación
GPR119 Agonists
5-(2-((1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxy)pyridin-4-yl)-1,2,4-oxadiazoles, closely related to 5-(Phenylsulfonyl)-2-(trifluoromethyl)aniline, have been discovered and optimized as novel agonists of GPR119. This research indicates potential for developing compounds with increased efficacy on human and cyno receptors, possessing better pharmacokinetic properties in rats and cynomolgus monkeys (Wang et al., 2014).
Fluorescent Scaffolds
2,6-Bis[aryl(alkyl)sulfonyl]anilines, structurally related to 5-(Phenylsulfonyl)-2-(trifluoromethyl)aniline, were synthesized and showed high fluorescence emissions in solid state. Intramolecular hydrogen bonds stabilize the rotatable amino group, enhancing fluorescence and photostability. They also exhibited environmental sensitivity to solvent polarity and viscosity, with potential applications in fluorescence probes for selective DNA detection (Beppu et al., 2014).
Polyaniline Synthesis
Research on the chemical and electrochemical polymerization of aniline in 5-sulfosalicylic acid medium reveals enhanced electrochemical stability and solubility of polyaniline, indicating potential applications in electronic and vibrational spectroscopy (Trivedi & Dhawan, 1993).
Structural Chemistry
The N-(2-cyanophenyl)disulfonamides derived from 5-bromo- and 5-iodoanthranilamide were characterized, highlighting the importance of sulfonyl groups in structural chemistry. This research provides insights into the geometrical optimizations and bond interactions in such compounds (Mphahlele & Maluleka, 2021).
Mecanismo De Acción
The mechanism of action of this compound involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent . An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .
Direcciones Futuras
The compound has potential applications in various fields. For instance, it plays an important role in the enantioselective synthesis of the core ring skeleton of leucosceptroids A-D and in steroselective sulfoxidation . It is also used in the enantioselective synthesis of beta-amino acids through the Mannich reaction . Furthermore, it is used in the preparation of sphingosine 1-phosphate-1 receptor agonists . Future research may explore more applications of this compound in different areas of chemistry and materials science.
Propiedades
IUPAC Name |
5-(benzenesulfonyl)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)11-7-6-10(8-12(11)17)20(18,19)9-4-2-1-3-5-9/h1-8H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLPAVGXQZPUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phenylsulfonyl)-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1Z)-2-cyano-2-(2,2-dimethylpropanoyl)eth-1-en-1-yl]benzoic acid](/img/structure/B3166878.png)
![8-Methylimidazo[1,2-a]pyrazine](/img/structure/B3166892.png)

![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B3166904.png)
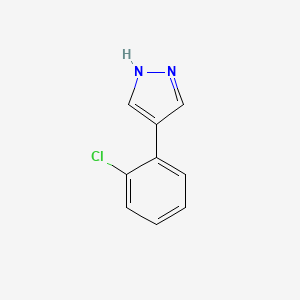
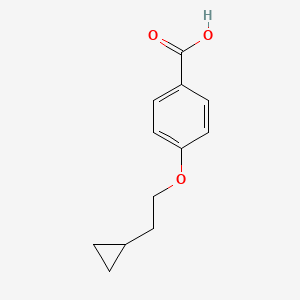
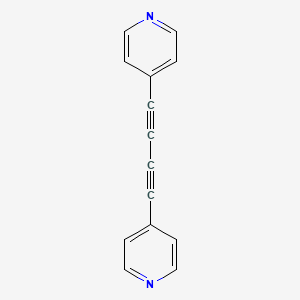
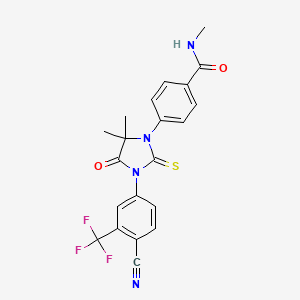
![[(3R,4S)-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester](/img/structure/B3166929.png)
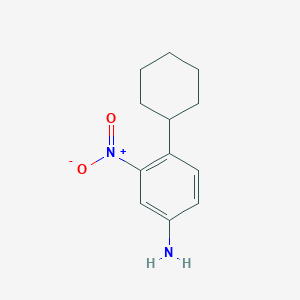
![1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine](/img/structure/B3166946.png)
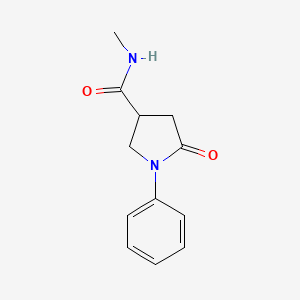
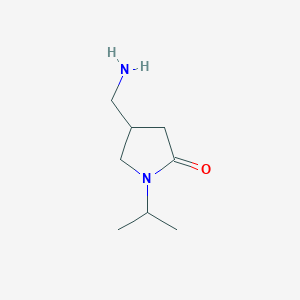
![N-Methyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B3166973.png)